molecular formula C12H14N4O4S B2609630 ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate CAS No. 313262-58-7

ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate

Cat. No.: B2609630
CAS No.: 313262-58-7
M. Wt: 310.33
InChI Key: RDVPHOBBCVPZBP-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a complex tricyclic system that merges purine and thiazolopyrimidine motifs, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a versatile intermediate for the development of potent and selective enzyme inhibitors. Specifically, derivatives based on this core structure have been extensively explored as inhibitors of phosphodiesterases (PDEs), a critical family of enzymes that regulate cyclic nucleotide signaling . Research indicates that such thiazolopurine-dione analogs can exhibit high affinity and selectivity for various PDE isoforms, including PDE7, which is a promising target for immune and inflammatory disorders . The mechanism of action for compounds derived from this scaffold typically involves competitive binding at the enzyme's catalytic site, effectively blocking the hydrolysis of secondary messengers like cAMP or cGMP and thereby modulating downstream cellular signaling pathways. This makes it an invaluable chemical tool for probing PDE biology and for the rational design of new therapeutic candidates for conditions ranging from neurological diseases to cancer.

Properties

IUPAC Name

ethyl 2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-3-20-7(17)6-16-10(18)8-9(14(2)12(16)19)13-11-15(8)4-5-21-11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVPHOBBCVPZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a thiazole derivative with a purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrimido[2,1-f]purine Derivatives
  • Benzyl [9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-hexahydropyrimido[2,1-f]purin-3-yl]acetate (C₂₆H₂₇N₅O₄, 473.533 g/mol):
    • Structural Differences : The pyrimido[2,1-f]purine core replaces the thiazolo ring, and the hexahydro configuration increases saturation. The benzyl ester and 3,4-dimethylphenyl substituent enhance lipophilicity.
    • Biological Relevance : Demonstrated as a control in HIV-1 reverse transcriptase (RT) inhibitor studies, where ester substituents influence RT thermal stability .
Thiazolo[3,2-f]purine-2,4-diones
  • Methyl [(1,3-diethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl)thio]acetate (C₁₂H₁₇N₅O₄S):
    • Key Differences : A sulfur atom bridges the purine and thiazole systems. The diethyl groups at positions 1 and 3 reduce steric hindrance compared to the 1-methyl group in the target compound.
    • Synthesis : Prepared via nucleophilic substitution with methyl bromoacetate, highlighting divergent synthetic pathways for thiazolo-purine hybrids .

Ester Substituent Modifications

Benzyl Esters
  • Benzyl (1-methyl-2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetate :
    • Core Heterocycle : Quinazoline replaces the thiazolo-purine system.
    • Activity : Quinazoline derivatives are prominent in NHE-1 inhibition and antimicrobial studies, suggesting ester choice (benzyl vs. ethyl) affects membrane permeability .
Butyl Esters
  • Butyl 2-(7-aryl-furo[3,2-g]pteridine-3-yl)acetates: Activity: These furopteridine derivatives inhibit dihydrofolate reductase (DHFR) at 14.59–52.11% efficiency.

Functional Group Additions

Fluorinated Derivatives
  • Ethyl 2-(6,7-difluoro-2,4-dioxo-quinazolin-3-yl)acetate :
    • Impact of Fluorine : The difluoro substitution increases electronegativity, improving binding to enzymes like chitin synthase (CHS). Similar modifications could optimize the target compound’s affinity .
Amino Acid Conjugates
  • (2-(1-Methyl-2,4-dioxo-quinazolin-3-yl)acetamido) Acids: Design: Hydrolysis of ethyl esters to carboxylic acids followed by amino acid coupling enhances CHS inhibition. This strategy could be adapted for the target compound to improve bioavailability .

Key Research Findings

  • Ester Group Impact : Ethyl esters generally improve solubility, while benzyl/butyl esters enhance lipophilicity and membrane penetration .
  • Heterocycle Influence : Thiazolo-purine hybrids exhibit unique conformational stability, whereas pyrimido-purine analogs show broader saturation and varied bioactivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, aryl moieties) significantly enhance enzyme inhibition, suggesting avenues for optimizing the target compound .

Biological Activity

Ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14N4O4S
  • CAS Number : 313262-58-7

This compound features a thiazole ring fused to a purine-like structure, which is essential for its biological activity.

Synthesis of this compound

The synthesis involves multi-step reactions starting from easily accessible precursors. The general synthetic pathway includes:

  • Formation of the thiazole ring.
  • Introduction of the purine-like moiety.
  • Esterification to yield ethyl acetate derivative.

Antiinflammatory Effects

Research indicates that derivatives of the thiazolo-purine structure exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized compounds showed potent inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Ethyl Derivative19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that while the ethyl derivative shows some inhibitory activity against COX enzymes, it is less potent than established drugs like celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of electron-donating groups on the thiazole or purine rings enhances anti-inflammatory activity.
  • Ring Modifications : Alterations in the thiazole or purine structures can lead to variations in potency against COX enzymes.

Case Studies

  • In Vivo Studies : In models of carrageenan-induced paw edema in rats, compounds related to ethyl acetate derivatives showed significant reduction in inflammation compared to controls.
    • ED50 Values :
      • Ethyl Derivative: 11.60 μM
      • Indomethacin: 9.17 μM
    These findings suggest comparable efficacy to traditional anti-inflammatory agents .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways.

Q & A

Basic: What are the standard synthetic routes for ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate?

The synthesis typically involves multi-step organic reactions, leveraging protective group strategies to prevent undesired side reactions. Common steps include:

  • Functionalization of the purine core : Introducing substituents at specific positions using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Esterification : Reaction with ethyl acetate derivatives under controlled pH and temperature to form the ester moiety .
  • Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating high-purity products .

Advanced: How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict reactive intermediates and transition states. Coupled with statistical design of experiments (DoE), these methods reduce trial-and-error by identifying optimal conditions (e.g., solvent polarity, catalyst loading) . For instance, ICReDD’s approach integrates computational predictions with experimental validation to accelerate reaction development .

Basic: What analytical techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and detects impurities via ¹H/¹³C spectra .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data?

Ambiguities in NMR or MS data require cross-validation:

  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
  • Isotopic Labeling : Traces reaction pathways to confirm structural assignments .
  • Independent Synthesis : Replicating the synthesis under standardized conditions to rule out batch-specific anomalies .

Basic: What biological assays are suitable for initial activity screening?

  • Enzyme Inhibition Assays : Target kinases or proteases linked to the purine scaffold’s bioactivity .
  • Cellular Viability Tests : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies interactions with proteins/DNA .

Advanced: How can molecular docking elucidate structure-activity relationships (SAR)?

  • Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.
  • Target Selection : Prioritize proteins with known purine-binding pockets (e.g., adenosine receptors) .
  • Free Energy Calculations : MM/PBSA or MM/GBSA methods predict binding affinities and guide SAR refinement .

Basic: What safety protocols apply during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines .

Advanced: How can reaction scalability challenges be addressed?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic or hazardous steps .
  • Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) ensures real-time control of critical parameters .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized palladium) reduce costs and waste .

Basic: What databases provide reliable structural or bioactivity data?

  • PubChem : Offers computed properties and spectral data .
  • SciFinder : Retrieves synthetic protocols and patent information .
  • ChEMBL : Curates bioactivity data for purine derivatives .

Advanced: How can machine learning predict novel derivatives with enhanced properties?

  • Feature Engineering : Descriptors like topological polar surface area (TPSA) and logP are input for QSAR models .
  • Generative Models : VAEs or GANs design novel scaffolds with optimized solubility or binding .
  • Validation : Prioritize candidates via molecular dynamics simulations to assess stability .

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